![molecular formula C10H8N4S B15047721 7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B15047721.png)
7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a thiophene ring attached at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine typically involves the condensation of aminopyrazole with a suitable thiophene derivative under specific conditions. One common method includes the use of β-enaminone derivatives under microwave irradiation, which results in high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives.
Scientific Research Applications
7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive molecule with applications in drug discovery.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a fused triazole ring.
Uniqueness
7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H8N4S |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
7-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C10H8N4S/c11-9-6-10-12-4-3-7(14(10)13-9)8-2-1-5-15-8/h1-6H,(H2,11,13) |
InChI Key |
RKUWSXMGSUFIHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=NC3=CC(=NN23)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


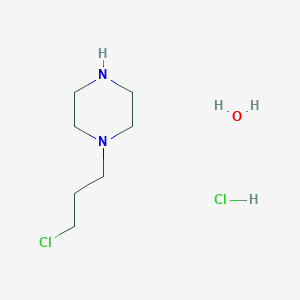
![3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B15047650.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15047659.png)
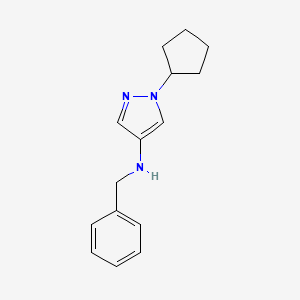
![Methyl 3-[(3-oxo-2-phenylbut-1-EN-1-YL)amino]benzoate](/img/structure/B15047692.png)
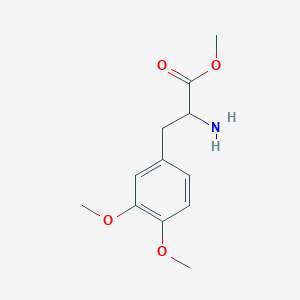
![3-(Dimethylamino)-1-[3-(trifluoromethoxy)-phenyl]prop-2-en-1-one](/img/structure/B15047709.png)
![N-[(2,5-difluorophenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B15047710.png)
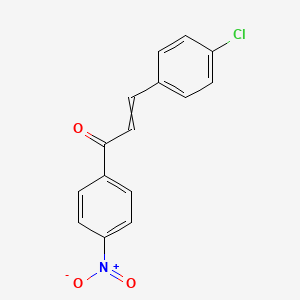
![[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15047717.png)
![2-Amino-7-ethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15047718.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B15047724.png)
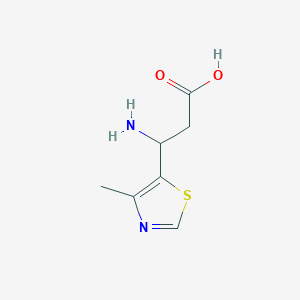
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B15047728.png)
